2-(3-Methylthiophen-2-yl)propan-1-amine
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Overview
Description
2-(3-Methylthiophen-2-yl)propan-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and propan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by nucleophilic substitution to introduce the thiophene ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. The industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: The amine group can undergo substitution reactions with electrophiles to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: N-substituted amine derivatives.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-(3-Methylthiophen-2-yl)propan-1-amine can be compared with other thiophene derivatives such as:
2-(2-Thienyl)propan-1-amine: Similar structure but with a different substitution pattern on the thiophene ring.
2-(3-Thienyl)propan-1-amine: Similar structure but with a different position of the methyl group on the thiophene ring.
2-(4-Methylthiophen-2-yl)propan-1-amine: Similar structure but with a different position of the methyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H13NS |
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Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-6-3-4-10-8(6)7(2)5-9/h3-4,7H,5,9H2,1-2H3 |
InChI Key |
KARJMFXYAXUISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)CN |
Origin of Product |
United States |
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